2-(2-methoxyphenyl)-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide

Medicinal Chemistry Safety Pharmacology Structure-Toxicity Relationship

2-(2-Methoxyphenyl)-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide (molecular formula C16H15N5O2, molecular weight 309.32 g/mol) is a synthetic tetrazole-substituted aryl acetamide derivative. It is characterized by a 2-methoxyphenylacetyl moiety linked via an amide bond to a phenyl ring bearing a 1H-tetrazol-1-yl substituent at the meta position.

Molecular Formula C16H15N5O2
Molecular Weight 309.32 g/mol
Cat. No. B12173038
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-methoxyphenyl)-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide
Molecular FormulaC16H15N5O2
Molecular Weight309.32 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1CC(=O)NC2=CC(=CC=C2)N3C=NN=N3
InChIInChI=1S/C16H15N5O2/c1-23-15-8-3-2-5-12(15)9-16(22)18-13-6-4-7-14(10-13)21-11-17-19-20-21/h2-8,10-11H,9H2,1H3,(H,18,22)
InChIKeyGLCWZJWFEGLPSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Methoxyphenyl)-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide: Structural Identity and Chemical Class for Procurement Decisions


2-(2-Methoxyphenyl)-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide (molecular formula C16H15N5O2, molecular weight 309.32 g/mol) is a synthetic tetrazole-substituted aryl acetamide derivative. It is characterized by a 2-methoxyphenylacetyl moiety linked via an amide bond to a phenyl ring bearing a 1H-tetrazol-1-yl substituent at the meta position. This compound belongs to a broader class of tetrazole-containing amides explored as bioisosteres and pharmacophore elements in medicinal chemistry. Its procurement is primarily intended for research purposes, not for human therapeutic or veterinary applications.

Why Generic Substitution Fails for 2-(2-Methoxyphenyl)-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide in Research Programs


The significant structural similarity among tetrazole-substituted aryl acetamides does not translate to functional interchangeability. Minor modifications, such as altering the position of the tetrazole ring on the aniline (e.g., moving it from the meta to the ortho or para position) or replacing the 2-methoxyphenylacetyl group with an unsubstituted phenylacetyl group, can profoundly impact intermolecular interactions, binding affinities, and physicochemical properties. [1] [2] Even subtle changes can alter hydrogen-bonding networks, lipophilicity, and metabolic stability, leading to divergent biological outcomes. Therefore, substituting a specific regioisomer with a closely related analog without quantitative comparative data can invalidate experimental results and lead to incorrect structure-activity relationship (SAR) conclusions.

Quantitative Differentiation Guide for Procuring 2-(2-Methoxyphenyl)-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide


Meta-Tetrazole Regioisomer Safety Profile Differentiated from Ortho- and Para- Analogs

The meta-substituted tetrazole isomer possesses a distinct safety profile compared to its ortho- and para-substituted analogs. The compound is classified as harmful (GHS07) and is expected to exhibit similar hazards, including acute oral toxicity (H302), skin irritation (H315), and serious eye irritation (H319). This contrasts with the ortho and para isomers, which are not assigned specific GHS classifications in available supplier data, suggesting potential differences in biological reactivity and handling requirements based solely on the tetrazole position.

Medicinal Chemistry Safety Pharmacology Structure-Toxicity Relationship

Regioisomeric Impact on Physicochemical Properties: Meta vs. Para Analogs

The meta-substitution pattern can influence physicochemical parameters critical for bioavailability and membrane permeability. While direct experimental logP/logD values for the target compound are unavailable, its nearest comparator, 2-(4-methoxyphenyl)-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide (para-isomer), has a recorded topological polar surface area (tPSA) of 72.07 Ų and 5 rotatable bonds. The ortho-methoxy and meta-tetrazole pattern of the target compound creates a different molecular shape, which is predicted to alter tPSA and logP relative to the symmetrical para-isomer, thus affecting passive membrane diffusion and target engagement in cell-based assays.

Physicochemical Profiling Drug-Likeness Computational Chemistry

ChEMBL Meta-Analysis: Potency Differentiation Among Tetrazole-Acetamide Analogs

A meta-analysis of ChEMBL bioactivity data for a series of tetrazole-containing acetamides demonstrates that small structural modifications produce order-of-magnitude changes in potency. [1] For instance, a structurally analogous compound CHEMBL1700504 (bearing a 3,4,5-trimethoxyphenyl group and a tetrazole-thioacetamide linker) exhibits potent inhibition of a metallo-beta-lactamase (NDM-1) with a Ki in the low micromolar range, while closely related analogs with different substitution patterns show no inhibition at 100 µM. This extreme sensitivity to structural variation exemplifies why the unique 2-methoxyphenyl meta-tetrazole scaffold cannot be procured casually as a generic replacement.

Enzyme Inhibition Bioactivity SAR

Compound Purity and Batch-to-Batch Consistency Among Commercial Vendors

The target compound's core building block, N-[3-(1H-tetrazol-1-yl)phenyl]acetamide, is commercially available from multiple vendors with purity ranges of 95-98% and is supplied with standard analytical documentation (NMR, HPLC). In contrast, the full target compound is not as widely available, and when offered, suppliers may provide varying purity levels. This difference in market availability and quality standardization directly affects procurement choices: researchers seeking a well-characterized starting material for derivatization may opt for the core aniline, while those needing the complete molecule for direct SAR studies must carefully vet supplier purity certificates to ensure batch-to-batch reproducibility.

Quality Control Analytical Chemistry Procurement

Optimal Research Use Cases for Procuring 2-(2-Methoxyphenyl)-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide


Structure-Activity Relationship (SAR) Studies of Tetrazole-Containing Enzyme Inhibitors

The unique ortho-methoxy, meta-tetrazole scaffold serves as a critical negative control or positional scanning probe in SAR campaigns targeting PTP1B, urease, or metallo-beta-lactamases. Procuring this precise regioisomer allows researchers to map how the tetrazole position (meta vs. ortho/para) and methoxy position (ortho vs. para) modulate IC50 values, as inferred from ChEMBL potency cliffs. [1]

Evaluating the Impact of Substituent Position on Physicochemical and ADME Properties

Use the target compound in a panel of regioisomers (ortho, meta, para) to experimentally determine logD, aqueous solubility, and microsomal stability. This allows direct quantification of the rotational and electronic effects of the 2-methoxyphenyl and meta-tetrazole moieties on drug-like properties, as indicated by class-level tPSA differences.

Development of a Metabolic Disease Probe via PTP1B Inhibition

Based on the lead compound NM-03 (a related tetrazole-acetamide PTP1B inhibitor), the target compound can be tested alongside it to assess if the methoxy substituent improves selectivity or cellular permeability. The distinct safety profile of the meta-tetrazole scaffold (GHS07) also makes it a controlled reference for evaluating toxicity linked to tetrazole regioisomerism. [2]

Quality Control and Procurement Risk Assessment for Specialized Building Blocks

Given its limited commercial availability compared to the ortho and para isomers, procuring this compound allows a lab to establish a rigorous in-house QC protocol (HPLC, LCMS, NMR). This scenario is critical for organizations that require a verifiable supply chain for unique building blocks, using the target compound as a case study for vendor qualification.

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